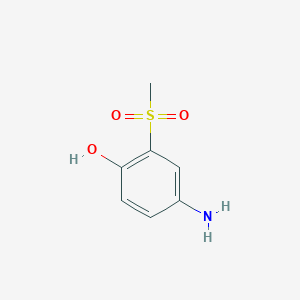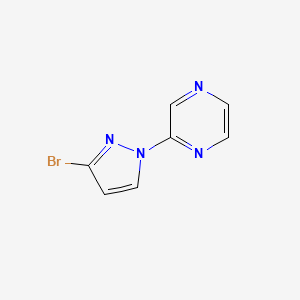
1-Methylpiperidine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-piperidine-3-thiol is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The thiol group (-SH) attached to the third carbon atom and the methyl group (-CH₃) attached to the first carbon atom make this compound unique. It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-thiol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-piperidine with sulfur-containing reagents. For instance, the thiolation of 1-methyl-piperidine using thiourea in the presence of a base like sodium hydroxide can yield 1-methyl-piperidine-3-thiol .
Industrial Production Methods: Industrial production of 1-methyl-piperidine-3-thiol typically involves large-scale thiolation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-piperidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
1-Methyl-piperidine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-piperidine-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Piperidine: A basic structure without the thiol and methyl groups.
1-Methyl-piperidine: Lacks the thiol group.
3-Thiopiperidine: Lacks the methyl group.
Uniqueness: 1-Methyl-piperidine-3-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various applications .
Propiedades
Número CAS |
98278-56-9 |
|---|---|
Fórmula molecular |
C6H13NS |
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
1-methylpiperidine-3-thiol |
InChI |
InChI=1S/C6H13NS/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 |
Clave InChI |
XSNHICJZIUNEOS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)




![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)


![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)

